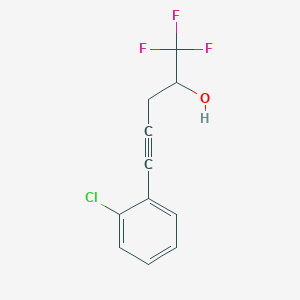
5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol
Descripción general
Descripción
5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol (CFT) is a compound of interest to scientists and researchers in a variety of fields due to its diverse range of applications. CFT is a synthetic compound that can be used for a variety of purposes, including as a starting material for synthesizing other compounds, as a catalyst in organic reactions, and as a reagent for the synthesis of organic compounds.
Aplicaciones Científicas De Investigación
Molecular Design and Synthesis
- Studies on thiourea derivatives, including compounds with chlorophenyl and trifluorophenyl groups, reveal their potential as antimicrobial agents, indicating the significance of such structures in developing novel treatments against biofilm-forming bacteria. The presence of fluorine atoms enhances the antimicrobial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the role of fluorinated compounds in medical chemistry (Limban, Marutescu, & Chifiriuc, 2011).
Electronic and Optical Materials
- Fluorinated phenyl groups, when incorporated into semiconductor materials, significantly influence their electronic and optical properties. Research on fluorinated oligothiophenes demonstrates their potential in organic electronics, showing improvements in charge transport characteristics and stability. These materials exhibit promise for applications in organic field-effect transistors and optoelectronic devices, where the precise tuning of molecular structure can enhance performance (Facchetti, Letizia, Yoon, Mushrush, Katz, & Marks, 2004).
Corrosion Inhibition
- Triazole derivatives, including those with substituted phenyl groups, have been studied for their corrosion inhibition properties. These compounds offer protection for metals in acidic environments, suggesting applications in industrial maintenance and preservation. The incorporation of fluorine atoms into these molecules could enhance their effectiveness and stability, making them valuable in materials science (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Drug Discovery and Pharmacology
- Research into the synthesis and characterization of tetrazole derivatives, including those with chlorophenyl and fluorophenyl substituents, contributes to the discovery of new pharmacological agents. These compounds have shown promise in docking studies for their potential as COX-2 inhibitors, relevant in developing anti-inflammatory and anticancer drugs (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
Magnetic Properties and Radical Chemistry
- The study of compounds with trifluoromethyl groups, such as 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, highlights the impact of fluorination on the stability and magnetic properties of radical species. These findings are crucial for designing stable radical materials for use in advanced electronic and spintronic devices (Constantinides, Koutentis, Krassos, Rawson, & Tasiopoulos, 2011).
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O/c12-9-6-2-1-4-8(9)5-3-7-10(16)11(13,14)15/h1-2,4,6,10,16H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOULPBZAJZFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCC(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



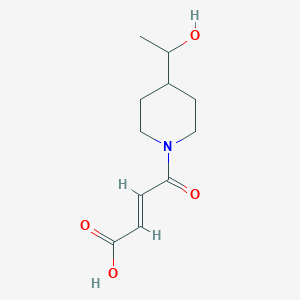
![1-[3-(3-Methylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531748.png)
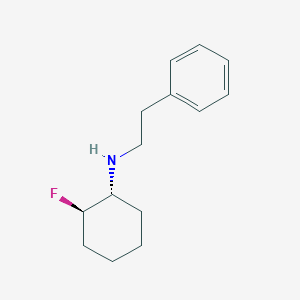
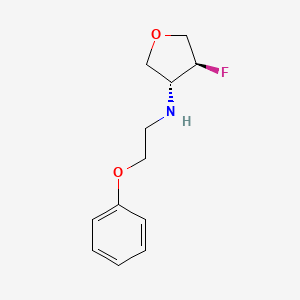
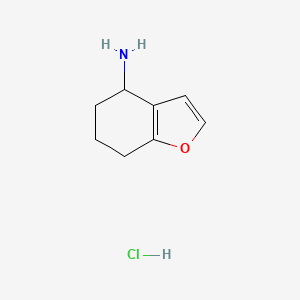
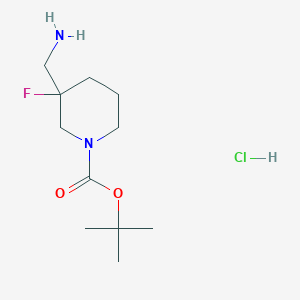
![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)
![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)
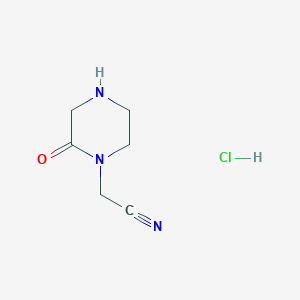
![(4Z)-4-[(oxan-4-yl)methylidene]azepane hydrochloride](/img/structure/B1531766.png)
![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)